PEG5 Monolaurate

Description

Properties

CAS No. |

58402-37-2 |

|---|---|

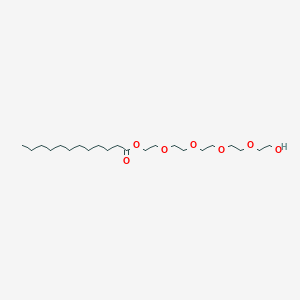

Molecular Formula |

C22H44O7 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |

InChI |

InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-22(24)29-21-20-28-19-18-27-17-16-26-15-14-25-13-12-23/h23H,2-21H2,1H3 |

InChI Key |

ODGZOZAHFLIINP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Enzymatic Transesterification

- Process: Enzymatic transesterification uses lipase enzymes to catalyze the reaction between methyl laurate and polyethylene glycol (PEG5).

- Catalyst: Immobilized lipase such as Lipozyme 435.

- Solvent system: Binary solvent systems like tert-butanol and isopropanol (20:80 wt/wt) enhance selectivity and yield.

- Conditions: Typical reaction conditions are a methyl laurate to PEG molar ratio of 1:6, enzyme dosage around 6 wt% of methyl laurate, temperature at 50°C, and reaction time approximately 1.5 hours.

- Advantages: High selectivity for monolaurate, mild reaction conditions, environmentally friendly.

- Yield: Up to 80.8 wt.% monolaurin in batch mode; continuous flow systems can achieve slightly higher yields (~82.5 wt.%) with very low byproducts such as dilaurin (0.7 wt.%).

- Stability: Enzyme activity remains stable over extended continuous operation (e.g., 18 days).

Chemical Catalysis via Solid Base Catalysts

- Catalyst: KF/NaAlO2 solid base catalyst prepared by wet impregnation.

- Reaction: Transesterification of ethylene glycol monomethyl ether (EGME) and methyl laurate to form ethylene glycol monomethyl ether monolaurate, a structurally related compound to PEG monolaurate.

- Optimization: Catalyst loading of 30% KF on NaAlO2, molar ratio of EGME to methyl laurate of 3:1, catalyst amount 5 wt%, reaction temperature 120°C, and reaction time 4 hours.

- Yield: Maximum yield of 91% under optimized conditions.

- Catalyst stability: Good stability with 80% yield after three consecutive uses without reactivation.

- Kinetics: Reaction follows second-order kinetics with activation energy of 56.54 kJ/mol.

- Thermodynamics: Reaction is endergonic and unspontaneous under standard conditions (ΔG‡ > 0, ΔH‡ > 0, ΔS‡ < 0).

Chemical Esterification with Acid or Base Catalysts

- Method: Direct esterification of polyethylene glycol with lauric acid using acid catalysts (e.g., sulfuric acid) or base catalysts.

- Conditions: Elevated temperatures (often 120-180°C), removal of water byproduct to drive equilibrium.

- Purification: Chromatographic separation of monoesters from diesters and unreacted PEG or lauric acid.

- Limitations: Lower selectivity for monoester, potential for side reactions, and need for extensive purification.

Purification and Separation Techniques

- Chromatography: Silica gel column chromatography is commonly used to separate monodisperse PEG esters from mixtures.

- Solvents: Eluents like ethyl acetate/petroleum ether or dichloromethane/methanol mixtures are used depending on polarity.

- Hydrolysis: Hydrolysis steps may be applied to remove protecting groups or convert derivatives back to PEG monolaurate.

- Polydispersity: Techniques aim to achieve polydispersity index close to 1.000 for monodisperse PEG esters.

| Method | Catalyst/Enzyme | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enzymatic transesterification | Lipozyme 435 (lipase) | Transesterification | 50°C, 1.5 h, methyl laurate:PEG=1:6 | ~81-83 | High selectivity, mild conditions | Enzyme cost, solvent use |

| Chemical catalysis | KF/NaAlO2 solid base | Transesterification | 120°C, 4 h, EGME:ML=3:1 | 91 | High yield, catalyst reusable | High temp, endergonic reaction |

| Acid/Base esterification | Acid/base catalysts | Direct esterification | 120-180°C, removal of water | Variable | Simple reagents | Low selectivity, purification needed |

| Chromatographic purification | Silica gel | Separation | Various solvent systems | Purity >99% | High purity monodisperse product | Time-consuming, solvent intensive |

- Enzymatic methods provide environmentally friendly and highly selective routes to PEG5 Monolaurate, with continuous flow processes offering stable long-term production.

- Solid base catalysis using KF/NaAlO2 is a promising chemical method with high yields and catalyst recyclability, supported by kinetic and thermodynamic studies.

- Molecular dynamics simulations have provided insight into the behavior of PEG monolaurate in solvents, influencing formulation and application design, though these focus more on physical properties than synthesis.

- Chromatographic purification remains essential for obtaining monodisperse this compound, especially when chemical esterification methods are used.

This compound can be prepared by enzymatic transesterification of methyl laurate and polyethylene glycol, chemical transesterification using solid base catalysts, or direct esterification with acid/base catalysis. Enzymatic methods offer high selectivity and mild conditions, while solid base catalysis provides high yields and catalyst reusability. Purification by chromatography ensures product monodispersity and high purity. Selection of method depends on desired scale, purity, cost, and environmental considerations.

Chemical Reactions Analysis

Hydrolysis and Stability

PEG5 Monolaurate undergoes hydrolysis under acidic or alkaline conditions, cleaving the ester bond to release lauric acid and PEG5. This reaction is critical in formulations requiring pH-dependent release mechanisms:

-

Kinetics : Hydrolysis rates depend on temperature and pH. In aqueous solutions, stability decreases with higher temperatures (>40°C) or extreme pH (<4 or >9) .

-

Impurities : Degradation products include unreacted PEG and lauric acid dimers, as observed in chromatographic analyses .

Surfactant Interactions

As a surfactant, this compound reduces interfacial tension and forms micelles in polar solvents. Key interactions include:

-

Micellization : Critical micelle concentration (CMC) values are influenced by solvent polarity. In water, this compound forms spherical micelles with a hydrophobic core (laurate) and hydrophilic PEG shell .

-

Hydrogen Bonding : The PEG chain forms hydrogen bonds with water or alcohols, enhancing solubility. Molecular dynamics simulations show that 65–70% of PEG oxygen atoms participate in H-bonding in aqueous solutions .

Table 1: Solubility and Aggregation Behavior

| Solvent | Solubility (mg/mL) | Aggregation State |

|---|---|---|

| Water | 12.5 ± 1.2 | Micellar |

| Ethanol | 45.8 ± 3.4 | Monomeric |

| Isopropyl alcohol | 28.9 ± 2.1 | Partial micelles |

| Data derived from molecular dynamics simulations . |

Reactivity with Organic Compounds

This compound participates in hydrophobic and π-π interactions with aromatic and aliphatic compounds:

-

Steroid Solubilization : PEG400 (a related PEG ester) increases steroid solubility by 15–20× via favorable interactions with fused hydrocarbon rings . Similar behavior is expected for this compound.

-

Protein Interactions : PEG derivatives destabilize proteins via preferential binding to exposed hydrophobic residues. For example, PEG300 reduces the stability of lac repressor DNA-binding domains (lacDBD) by interacting with aliphatic and aromatic carbon groups .

Table 2: Thermodynamic Contributions to Protein Destabilization

| Interaction Type | Contribution to ΔΔG (kcal/mol) |

|---|---|

| Aliphatic C binding | -2.1 ± 0.3 |

| Aromatic C binding | -1.8 ± 0.2 |

| Amide O repulsion | +0.9 ± 0.1 |

| Adapted from PEG-protein interaction studies . |

Degradation and Environmental Impact

-

Oxidative Degradation : Autoxidation of PEG chains generates peroxides, particularly in aged samples. PEG-6 monolaurate contains trace peroxides (<0.1% w/w) under ambient storage .

-

Biodegradability : this compound is partially metabolized by esterases in microbial communities, with a half-life of 14–21 days in aqueous environments .

Scientific Research Applications

Polyethylene glycol 5 monolaurate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.

Biology: Used in cell culture media to enhance cell growth and viability.

Medicine: Used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

Industry: Used in the formulation of cosmetics, personal care products, and cleaning agents due to its emulsifying and solubilizing properties.

Mechanism of Action

The mechanism of action of polyethylene glycol 5 monolaurate involves its ability to interact with both hydrophilic and lipophilic substances. This allows it to form micelles, which can encapsulate hydrophobic molecules and improve their solubility in aqueous environments. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the formation of stable emulsions.

Comparison with Similar Compounds

Glycerol Monolaurate (GML)

Chemical Structure: GML consists of glycerol esterified with lauric acid. Unlike PEG5 Monolaurate, it lacks PEG chains, relying on glycerol’s hydroxyl groups for hydrophilicity. Applications:

- Antimicrobial Agent: GML exhibits strong antibacterial and anti-biofilm activity against pathogens like Listeria monocytogenes and Gardnerella vaginalis .

- Food and Cosmetics : Used as a preservative and emulsifier in oleogels (e.g., camellia oil formulations) .

Key Differences : - GML’s antimicrobial efficacy surpasses this compound due to its direct disruption of bacterial membranes .

- This compound offers better water solubility and formulation flexibility owing to its PEG chain .

Sorbitan Monolaurate

Chemical Structure : Derived from sorbitol (a sugar alcohol) esterified with lauric acid. Commercial variants like Span 20 include polyoxyethylene modifications .

Applications :

- Emulsifier : Widely used in feed additives, pharmaceuticals, and cosmetics for stabilizing emulsions .

- Environmental Safety : Highly biodegradable, with minimal risk to aquatic ecosystems .

Key Differences : - This compound’s PEG backbone provides superior solubility in polar solvents compared to sorbitan esters .

Propylene Glycol Monolaurate

Chemical Structure : Comprises propylene glycol esterified with lauric acid.

Applications :

- Food Additive: Used as an emulsifier and preservative. Rapidly hydrolyzed in the gastrointestinal tract to non-toxic metabolites (e.g., lactic acid) .

- Safety Profile: No genotoxicity concerns due to efficient metabolism . Key Differences:

- Propylene glycol monolaurate’s metabolic pathway is well-characterized, unlike this compound, where long-term metabolic fate requires further study .

- This compound’s PEG chain may confer prolonged circulation in biological systems, useful in drug delivery .

Ethylene Glycol Monolaurate

Chemical Structure : Ethylene glycol esterified with lauric acid.

Applications :

- Spectroscopic Identification : Used in Raman spectroscopy studies due to distinct carbonyl stretch vibrations at 1158 cm⁻¹ .

Key Differences : - Ethylene glycol monolaurate lacks the extended hydrophilic PEG chain of this compound, limiting its emulsification capacity .

Functional and Performance Comparison

Table 1: Comparative Properties of this compound and Similar Compounds

Research Findings and Data Gaps

- Environmental Impact: While sorbitan monolaurate and propylene glycol monolaurate are deemed environmentally safe , this compound’s persistence in ecosystems requires evaluation.

Q & A

Q. What experimental parameters are critical for synthesizing PEG5 Monolaurate with high reproducibility?

Methodological Answer:

- Catalyst Selection : Optimize catalysts (e.g., zeolites or enzymatic agents) based on their impact on esterification efficiency. For example, factorial design experiments can identify interactions between catalyst concentration and temperature .

- Reaction Conditions : Control variables such as molar ratios (e.g., PEG:lauric acid), temperature (e.g., 60–80°C), and reaction time. Central composite designs help determine optimal conditions .

- Purification : Use techniques like column chromatography or solvent extraction, validated via HPLC to confirm purity ≥95% .

Q. Which analytical techniques are essential for verifying this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C spectra to confirm ester bond formation and PEG chain length .

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to validate molecular weight and detect impurities .

- FTIR : Identify functional groups (e.g., C=O stretch at ~1740 cm) and compare with reference spectra .

Q. How should researchers design a systematic literature review on this compound’s physicochemical properties?

Methodological Answer:

- Database Selection : Combine PubMed, Web of Science, and specialized chemistry databases (e.g., SciFinder) to ensure comprehensive coverage. Avoid over-reliance on Google Scholar due to recall limitations .

- Search Strings : Use Boolean operators (e.g., "this compound AND solubility NOT commercial") and filters for peer-reviewed studies .

- Data Extraction : Tabulate properties (e.g., critical micelle concentration, HLB values) and note experimental conditions (e.g., temperature, solvent systems) for cross-study comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in aqueous vs. lipid systems be resolved?

Methodological Answer:

- Comparative Solubility Studies : Conduct parallel experiments under standardized conditions (e.g., pH 7.4, 25°C) using dynamic light scattering (DLS) to monitor aggregation .

- Statistical Analysis : Apply ANOVA to assess variability between studies, identifying outliers or methodological inconsistencies (e.g., solvent purity differences) .

- Molecular Dynamics Simulations : Model PEG5-laurate interactions to predict solubility behavior under varying ionic strengths .

Q. What advanced statistical frameworks are suitable for optimizing this compound’s drug encapsulation efficiency?

Methodological Answer:

- Response Surface Methodology (RSM) : Use a Box-Behnken design to model interactions between drug loading, PEG chain length, and surfactant concentration .

- Multivariate Regression : Corrogate encapsulation efficiency with variables like zeta potential and particle size distribution .

- Machine Learning : Train models on historical datasets to predict optimal formulation parameters (e.g., random forests for non-linear relationships) .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

Methodological Answer:

- Dose-Response Curves : Standardize assays (e.g., MTT or ATP-based) across multiple cell types (e.g., HEK293 vs. HepG2) to isolate cell-specific effects .

- Mechanistic Studies : Use flow cytometry to assess apoptosis/necrosis ratios and ROS generation, controlling for batch-to-batch PEG5 variability .

- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity and identify confounding factors (e.g., serum content in media) .

Q. What strategies improve the reproducibility of this compound’s self-assembly behavior in nanocarrier systems?

Methodological Answer:

- Controlled Environment : Standardize temperature, humidity, and mixing protocols (e.g., vortex vs. microfluidics) to minimize kinetic trapping .

- Cryo-TEM Validation : Image micelle/niosome structures to correlate morphology with stability data .

- Inter-Lab Collaborations : Conduct round-robin trials to harmonize characterization methods (e.g., DLS settings) and reduce instrument bias .

Methodological Frameworks

Q. Which experimental designs are recommended for studying this compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Use Arrhenius models to extrapolate degradation rates from high-temperature studies (40–60°C) .

- Longitudinal Sampling : Collect time-point data (e.g., 0, 7, 30 days) under simulated physiological conditions (e.g., PBS, 37°C) .

- Degradation Product Analysis : Employ LC-MS/MS to identify and quantify breakdown products (e.g., free lauric acid) .

Q. How should researchers evaluate the environmental impact of this compound degradation byproducts?

Methodological Answer:

- Ecotoxicology Assays : Test byproducts on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .

- Biodegradation Studies : Monitor microbial consumption rates via CO evolution tests under aerobic/anaerobic conditions .

- Life Cycle Analysis (LCA) : Quantify energy use and emissions from synthesis to disposal phases using software like SimaPro .

Data Management & Ethics

Q. What protocols ensure ethical data sharing in this compound research?

Methodological Answer:

- FAIR Principles : Store datasets in repositories (e.g., Zenodo) with unique DOIs, metadata, and open-access licenses .

- Plagiarism Checks : Use tools like iThenticate to verify originality before submission, especially for synthesis protocols .

- Conflict of Interest Declarations : Disclose funding sources and institutional partnerships in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.